![molecular formula C23H18ClN5O2S B2736739 7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-54-7](/img/structure/B2736739.png)
7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18ClN5O2S and its molecular weight is 463.94. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Triazoloquinazolines have been used in medicinal chemistry for their potential as therapeutic agents . They have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities .
c-Met Inhibition
Triazoloquinazolines have been reported to inhibit the mesenchymal–epithelial transition factor (c-Met) protein kinase . This inhibition is crucial in the treatment of various types of cancers .
GABA A Modulating Activity
Compounds containing triazoloquinazoline nuclei have shown GABA A allosteric modulating activity . This activity is important in the treatment of neurological disorders .
Use in Solar Cells
Triazoloquinazoline derivatives have been incorporated into polymers for use in solar cells . These compounds can enhance the efficiency of solar cells .
BACE-1 Inhibition
Triazoloquinazoline compounds have demonstrated BACE-1 (β-secretase 1) inhibition . This inhibition is significant in the treatment of Alzheimer’s disease .
Fluorescent Probes
Triazoloquinazolines have been used as fluorescent probes . These probes are used in various scientific research applications, including the study of cellular processes .
Structural Units of Polymers
Triazoloquinazolines have been used as structural units of polymers . These polymers have various applications in materials science .
Synthesis of Heterocyclic Compounds
Triazoloquinazolines have been used in the synthesis of various types of nitrogen-containing heterocycles . These heterocycles have a wide range of applications in medicinal chemistry .
properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(3,5-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-14-10-15(2)12-17(11-14)25-21-19-13-16(24)8-9-20(19)29-22(26-21)23(27-28-29)32(30,31)18-6-4-3-5-7-18/h3-13H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUYJFNLAKSYMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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